molecular formula C22H19ClN2O2S B14985668 5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B14985668
M. Wt: 410.9 g/mol
InChI Key: CEBCORFEVFVZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes a benzofuran ring, a thiazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzofuran core, followed by the introduction of the thiazole ring and other substituents through a series of reactions such as halogenation, alkylation, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and thiazole-containing molecules. Examples include:

  • 5-chloro-3,6-dimethyl-N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide
  • 5-chloro-3,6-dimethyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features. This combination allows it to exhibit distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O2S

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19ClN2O2S/c1-12-4-6-15(7-5-12)22-25-16(11-28-22)10-24-21(26)20-14(3)17-9-18(23)13(2)8-19(17)27-20/h4-9,11H,10H2,1-3H3,(H,24,26)

InChI Key

CEBCORFEVFVZTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.